Chromozym Try

描述

Chromozym Try is a synthetic substrate used primarily for the detection and measurement of trypsin-like protease activity. It is widely utilized in scientific research for its ability to reliably determine the activity of proteases that hydrolyze peptides at the carboxylic side of arginine . This compound is known for its high purity and consistent quality, making it a valuable tool in various biochemical and medical applications .

准备方法

Synthetic Routes and Reaction Conditions

Chromozym Try is synthesized through a series of chemical reactions that involve the incorporation of specific functional groups to create a substrate that can be cleaved by trypsin-like proteases. The synthetic route typically involves the use of protected amino acids and peptide coupling reagents to form the desired peptide sequence . The final product is purified to ensure high purity and low levels of contaminants .

Industrial Production Methods

In industrial settings, this compound is produced using recombinant DNA technology. The gene encoding for the desired peptide sequence is inserted into an expression host, such as Escherichia coli or Pichia pastoris, which then produces the peptide in large quantities . The peptide is subsequently purified using chromatographic techniques to achieve the required purity and quality standards .

化学反应分析

Types of Reactions

Chromozym Try undergoes hydrolysis reactions catalyzed by trypsin-like proteases. The hydrolysis occurs at the carboxylic side of arginine residues, resulting in the cleavage of the peptide bond and the release of a chromogenic product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of trypsin or other serine proteases, along with appropriate buffer conditions to maintain the enzyme’s activity . Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which can be detected spectrophotometrically at 405 nm . This allows for the quantification of protease activity based on the increase in absorbance at this wavelength .

科学研究应用

Chromozym Try is extensively used in various scientific research applications, including:

Biochemistry: It is used to study the activity of trypsin-like proteases and other serine proteases.

Medicine: This compound is employed in diagnostic assays to measure protease activity in biological samples.

Pharmaceutical Industry: It is used in the development and quality control of protease inhibitors and other therapeutic agents.

Cell Biology: This compound is used to monitor protease activity in cell culture systems and to study the role of proteases in cellular processes.

作用机制

Chromozym Try functions as a substrate for trypsin-like proteases. The enzyme cleaves the peptide bond at the carboxylic side of arginine residues, resulting in the release of 4-nitroaniline . This cleavage event can be monitored spectrophotometrically, allowing for the quantification of protease activity . The molecular target of this compound is the active site of trypsin-like proteases, where the hydrolysis reaction occurs .

相似化合物的比较

Chromozym Try is similar to other chromogenic substrates used for protease activity assays, such as Chromozym TH and Chromozym PL . this compound is unique in its specificity for trypsin-like proteases and its ability to provide consistent and reliable results . Other similar compounds include:

Chromozym TH: Used for the determination of thrombin activity.

Chromozym PL: Used for the determination of plasmin activity.

Recombinant Trypsin: Used in various biopharmaceutical applications for protein digestion.

This compound stands out due to its high purity, consistent quality, and low levels of contaminants, making it a preferred choice for many research and industrial applications .

生物活性

Chromozym Try is a synthetic chromogenic substrate primarily utilized for the measurement of trypsin-like protease activity in various biological contexts. Its unique properties and mechanisms of action make it an essential tool in biochemistry, clinical diagnostics, and pharmaceutical research.

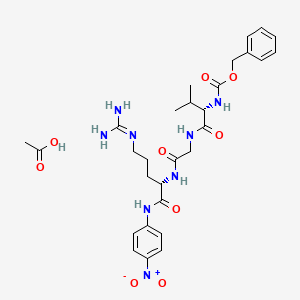

Overview of this compound

This compound (Carbobenzoxy-L-valyl-glycyl-L-arginine p-nitroanilide acetate) is designed to release p-nitroaniline (pNA) upon hydrolysis by trypsin and other serine proteases. The hydrolysis occurs at the carboxylic side of arginine residues, allowing for sensitive and quantitative measurement of protease activity through spectrophotometric analysis at 405 nm.

The mechanism by which this compound functions involves its interaction with trypsin-like proteases. When these enzymes cleave the peptide bond adjacent to the arginine residue in this compound, they release p-nitroaniline, resulting in a measurable color change. This process can be summarized as follows:

- Binding : this compound binds to the active site of trypsin.

- Cleavage : The enzyme cleaves the peptide bond.

- Release : p-nitroaniline is released, which can be quantified spectrophotometrically.

Applications in Research and Clinical Diagnostics

This compound is extensively used in various fields:

- Biochemistry : To study the activity of trypsin-like proteases and other serine proteases.

- Clinical Diagnostics : In assays to measure protease activity in biological samples, aiding in disease diagnosis.

- Pharmaceutical Industry : For developing and quality controlling protease inhibitors and therapeutic agents.

- Cell Biology : To monitor protease activity in cell culture systems and investigate their roles in cellular processes.

Comparative Analysis with Similar Compounds

This compound is often compared with other chromogenic substrates used for protease assays. Below is a comparison table highlighting key features:

| Compound Name | Description | Unique Features |

|---|---|---|

| Chromozym T | Substrate for measuring thrombin activity | Specificity for thrombin |

| Boc-Lys(p-NO2)-OH | Synthetic substrate for lysine-specific proteases | Contains a lysine residue; used in specific assays |

| SensoLyte 520 | Fluorogenic substrate for various serine proteases | Fluorescent signal provides higher sensitivity |

This compound is distinguished by its specificity for trypsin, making it a preferred choice among researchers studying this enzyme.

Case Studies and Research Findings

Numerous studies have utilized this compound to investigate various biological processes:

- Protease Activity Monitoring : A study demonstrated that this compound effectively monitored trypsin activity in midgut extracts from insects, providing insights into enzymatic roles during differentiation processes .

- Clinical Relevance : Research involving normal human epidermal keratinocytes showed that this compound could determine optimal conditions for protease stimulation, indicating its potential use in skin-related studies .

- Comparative Enzyme Kinetics : Studies have shown that this compound can interact with multiple serine proteases, allowing researchers to explore enzyme specificity and kinetics comprehensively.

属性

IUPAC Name |

acetic acid;benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O7.C2H4O2/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41;1-2(3)4/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30);1H3,(H,3,4)/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVPFYDKQBSPHP-IUQUCOCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86170-43-6 | |

| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]-L-valylglycyl-N-(4-nitrophenyl)-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86170-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(benzyloxy)carbonyl]-L-valylglycyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。